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Compound of Interest

1-Boc-5-fluoroindole-2-boronic
Compound Name: ]
acid

cat. No.: B1273701

An In-depth Technical Guide to 1-Boc-5-fluoroindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-fluoroindole-2-boronic
acid, a key building block in modern medicinal chemistry and organic synthesis. We will cover
its chemical properties, detailed experimental protocols for its synthesis and application, and its
role in the development of targeted therapeutics, illustrated with process workflows and
signaling pathway diagrams.

Physicochemical Properties

1-Boc-5-fluoroindole-2-boronic acid is a white solid valued for its unique structural features:
a boronic acid group for versatile coupling reactions, a Boc-protecting group for stability, and a
fluoro-substituted indole core, a common scaffold in pharmacologically active molecules.[1] Its
key properties are summarized below.
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Property Value Reference
Molecular Weight 279.07 g/mol [1112][3]
Molecular Formula C13H15BFNO4 [11[2][3]
CAS Number 352359-23-0 [11[2]
Melting Point 116-122 °C [1]
Appearance White solid [1]

Purity >95-99% (by HPLC) [11[2]
Boiling Point 446.5 °C at 760 mmHg [4]

Storage Conditions Store at 0-8°C [1]

Synthesis and Characterization

The synthesis of 1-Boc-5-fluoroindole-2-boronic acid is typically achieved through a two-step
process: N-protection of the indole followed by ortho-lithiation and borylation.
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Step 1: Boc Protection

Di-tert-butyl dicarbonate (Boc)20
5-Fluoroindole DMAP (catalyst)
Dichloromethane (DCM)

Reaction Reagents

1-Boc-5-fluoroindole

Step 2: Borylation

1. n-BuLi or LDA, THF, -78°C
1-Boc-5-fluoroindole 2. Triisopropy! borate
3. Acidic workup (e.g., ag. HCI)

eaction Reagents

1-Boc-5-fluoroindole-2-boronic acid

Purification & Analysis

Crude Product

;
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Fig 1. Synthesis and Purification Workflow.
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Characterization of the final product is crucial. High-Performance Liquid Chromatography
(HPLC) is used to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (*H,
13C, 1B, 19F) and Mass Spectrometry (MS) are used to confirm the molecular structure.

Applications in Medicinal Chemistry

Boronic acids are indispensable tools in organic synthesis, most notably in palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond
between the boronic acid and an aryl or vinyl halide, enabling the construction of complex
molecular architectures.[7]

1-Boc-5-fluoroindole-2-boronic acid is particularly valuable as an intermediate for
synthesizing biologically active molecules, especially in the development of targeted cancer
therapies.[1] Many modern oncology drugs function by inhibiting specific enzymes, such as
protein kinases, that are overactive in cancer cells. The indole scaffold is a privileged structure
in kinase inhibitor design, and this boronic acid allows for the efficient elaboration of this core to
create potent and selective inhibitors.

lllustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signal transduction pathway. An external growth
factor binds to a receptor tyrosine kinase (RTK), causing it to dimerize and auto-phosphorylate.
This activates downstream signaling proteins (e.g., GRB2, SOS, RAS), leading to a cascade
(e.g., RAF-MEK-ERK pathway) that ultimately promotes cell proliferation. Kinase inhibitors,
often synthesized using building blocks like 1-Boc-5-fluoroindole-2-boronic acid, block this
pathway by competing with ATP for the kinase's binding site, thereby halting the signal and
preventing uncontrolled cell growth.
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Fig 2. Targeted Kinase Inhibitor Action.
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Experimental Protocols

Protocol 1: Synthesis of 1-Boc-5-fluoroindole-2-boronic
acid

This protocol is adapted from general procedures for the synthesis of N-Boc-indole-2-boronic
acids.[8]

Materials:

5-fluoroindole

o Di-tert-butyl dicarbonate ((Boc)20)

e 4-Dimethylaminopyridine (DMAP)

e Dichloromethane (DCM), anhydrous

e n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
o Tetrahydrofuran (THF), anhydrous

 Triisopropyl borate

e 1 M Hydrochloric acid (HCI)

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

o Ethyl acetate

Hexanes

Procedure:

¢ Boc Protection:
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o Dissolve 5-fluoroindole (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous
DCM under a nitrogen atmosphere.

o Cool the solution to 0 °C in an ice bath.
o Add (Boc)20 (1.1 eq) portion-wise.

o Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC
until the starting material is consumed.

o Quench the reaction with water and separate the organic layer. Wash the organic layer
with 1 M HCI, saturated sodium bicarbonate, and brine.

o Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under reduced
pressure to yield crude 1-Boc-5-fluoroindole, which can be purified by column
chromatography if necessary.

Borylation:

[e]

Dissolve the 1-Boc-5-fluoroindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-BuLi or LDA (1.1 eq) dropwise via syringe, maintaining the temperature
below -70 °C. Stir for 1 hour at this temperature.

o Add triisopropyl borate (1.5 eq) dropwise.
o Allow the reaction mixture to slowly warm to room temperature and stir overnight.

o Cool the mixture to 0 °C and quench by the slow addition of 1 M HCI until the pH is acidic
(~pH 2-3).

o Extract the mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.
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o The crude product can be purified by recrystallization from an ethyl acetate/hexanes
mixture to yield 1-Boc-5-fluoroindole-2-boronic acid as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

1-Boc-5-fluoroindole-2-boronic acid (1.0 eq)

Aryl halide (e.g., 4-bromopyridine) (1.2 eq)

Palladium catalyst (e.g., Pd(PPhs)4, 5 mol%)

Base (e.g., K2COs, Na2COs3, 2.0 eq)

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

To a reaction vessel, add 1-Boc-5-fluoroindole-2-boronic acid, the aryl halide, the
palladium catalyst, and the base.

o Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
e Add the degassed solvent system via syringe.

» Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC
or LC-MS.

» After completion, cool the reaction to room temperature and dilute with ethyl acetate.
« Filter the mixture through a pad of celite to remove the catalyst.
o Wash the filtrate with water and brine.

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure.
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 Purify the crude product by column chromatography on silica gel to obtain the desired
coupled product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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